

Application of 2-Methylbenzamide Oxime in Materials Science: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-methyl Benzamideoxime

Cat. No.: B154247

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Disclaimer: The following application notes describe potential uses of 2-methylbenzamide oxime in materials science. At the time of writing, specific literature detailing the direct application of 2-methylbenzamide oxime in these contexts is limited. The presented protocols are therefore based on the well-established chemistry of the oxime functional group and are intended to serve as a foundational guide for researchers. These methodologies are derived from general principles of oxime chemistry and its application in polymer synthesis and material functionalization.^{[1][2][3]}

Application Note 1: Synthesis of Novel Polymers via Oxime Click Chemistry

Introduction

Oxime "click" chemistry has emerged as a powerful tool for the synthesis of advanced polymeric materials.^{[1][4]} This reaction, involving the formation of an oxime bond from the condensation of an alkoxyamine or oxime with an aldehyde or ketone, is highly efficient, proceeds under mild conditions, and often requires no catalyst.^{[5][6]} The stability of the resulting oxime linkage makes it suitable for creating a variety of materials, including dynamic and self-healing polymers.^{[2][7]} 2-Methylbenzamide oxime, with its reactive oxime group, can be envisioned as a valuable monomer for the synthesis of novel step-growth polymers when reacted with a suitable di- or multifunctional aldehyde or ketone.

Experimental Protocol: Synthesis of a Linear Polymer using 2-Methylbenzamide Oxime and Terephthalaldehyde

This protocol details the synthesis of a linear polymer through the reaction of 2-methylbenzamide oxime with terephthalaldehyde.

Materials:

- 2-Methylbenzamide oxime (Reagent A)
- Terephthalaldehyde (Reagent B)
- Anhydrous Dimethylformamide (DMF)
- Aniline (catalyst)
- Methanol
- Standard laboratory glassware and magnetic stirrer
- Nitrogen or Argon gas supply for inert atmosphere

Procedure:

- Preparation of Reactant Solutions:
 - In a 100 mL round-bottom flask, dissolve 1.50 g (10 mmol) of 2-methylbenzamide oxime in 20 mL of anhydrous DMF.
 - In a separate flask, dissolve 1.34 g (10 mmol) of terephthalaldehyde in 20 mL of anhydrous DMF.
- Polymerization Reaction:
 - Transfer the 2-methylbenzamide oxime solution to a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

- Add 0.093 mL (1 mmol) of aniline to the flask as a catalyst. The use of an aniline catalyst has been shown to significantly accelerate the rate of oxime bond formation.^[1]
- Begin stirring the solution at room temperature under a nitrogen atmosphere.
- Slowly add the terephthalaldehyde solution to the reaction flask dropwise over a period of 30 minutes.
- After the addition is complete, heat the reaction mixture to 60°C and allow it to stir for 24 hours. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.^[8]
- Polymer Isolation and Purification:
 - After 24 hours, cool the reaction mixture to room temperature.
 - Precipitate the polymer by slowly pouring the reaction mixture into 400 mL of vigorously stirring methanol.
 - Collect the precipitated polymer by vacuum filtration.
 - Wash the polymer with fresh methanol (3 x 50 mL) to remove any unreacted monomers and catalyst.
 - Dry the polymer in a vacuum oven at 40°C overnight to a constant weight.

Characterization:

The resulting polymer can be characterized using standard techniques:

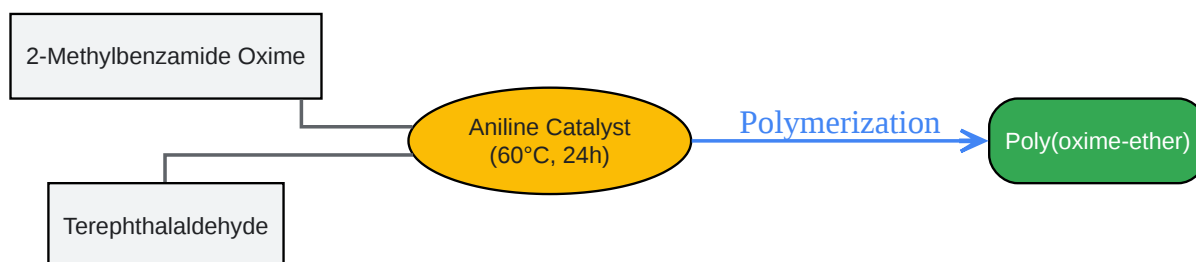
- ¹H NMR and ¹³C NMR Spectroscopy: To confirm the formation of the oxime linkage and the polymer structure.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the oxime bond and the disappearance of the aldehyde and oxime starting material peaks.

- Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI).
- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties of the polymer, such as the glass transition temperature (T_g) and thermal decomposition temperature (T_d).

Data Presentation

Parameter	Hypothetical Value
Number-Average Molecular Weight (M_n)	25,000 g/mol
Weight-Average Molecular Weight (M_w)	45,000 g/mol
Polydispersity Index (PDI)	1.8
Glass Transition Temperature (T_g)	110 °C
Decomposition Temperature (T_d , 5% weight loss)	320 °C

Visualization



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Caption: Polymerization of 2-methylbenzamide oxime and terephthalaldehyde.

Application Note 2: Post-Synthetic Modification of Metal-Organic Frameworks (MOFs)

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.[3] The functionalization of MOFs is a key strategy to tailor their properties for specific applications.[9][10] Post-synthetic modification (PSM) is a powerful technique to introduce new functional groups onto a pre-synthesized MOF structure. [11] 2-Methylbenzamide oxime can be potentially used as a modifying agent to introduce the oxime functionality into MOFs, which could enhance their chemical stability or introduce new active sites.

Experimental Protocol: Post-Synthetic Modification of an Amine-Functionalized MOF

This protocol describes a hypothetical method for the functionalization of an amine-containing MOF (e.g., UiO-66-NH₂) with 2-methylbenzamide oxime via a two-step process.

Materials:

- Amine-functionalized MOF (e.g., UiO-66-NH₂)
- 2-Formylbenzoic acid
- 2-Methylbenzamide oxime
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous Dichloromethane (DCM)
- Anhydrous Dimethylformamide (DMF)
- Standard laboratory glassware
- Centrifuge

Procedure:

Step 1: Introduction of an Aldehyde Group to the MOF

- Activation of MOF: Activate 200 mg of UiO-66-NH₂ by heating at 120°C under vacuum for 12 hours to remove guest solvent molecules.
- Coupling Reaction:
 - Suspend the activated MOF in 20 mL of anhydrous DCM.
 - In a separate flask, dissolve 150 mg (1 mmol) of 2-formylbenzoic acid, 227 mg (1.1 mmol) of DCC, and 12 mg (0.1 mmol) of DMAP in 10 mL of anhydrous DCM.
 - Add the solution of the activated carboxylic acid to the MOF suspension.
 - Stir the reaction mixture at room temperature for 48 hours.
- Purification:
 - Collect the solid product by centrifugation (10,000 rpm, 10 min).
 - Wash the product sequentially with DCM (3 x 20 mL) and DMF (3 x 20 mL) to remove unreacted reagents and byproducts.
 - Dry the aldehyde-functionalized MOF (UiO-66-CHO) under vacuum at 60°C.

Step 2: Reaction with 2-Methylbenzamide Oxime

- Oxime Functionalization:
 - Suspend 100 mg of the dried UiO-66-CHO in 15 mL of anhydrous DMF.
 - Add 150 mg (1 mmol) of 2-methylbenzamide oxime to the suspension.
 - Heat the mixture to 80°C and stir for 24 hours.
- Final Purification:
 - Cool the reaction to room temperature and collect the functionalized MOF by centrifugation.

- Wash the product thoroughly with fresh DMF (3 x 20 mL) and then with methanol (3 x 20 mL).
- Activate the final product (UiO-66-Oxime) by solvent exchange with methanol followed by heating at 100°C under vacuum for 12 hours.

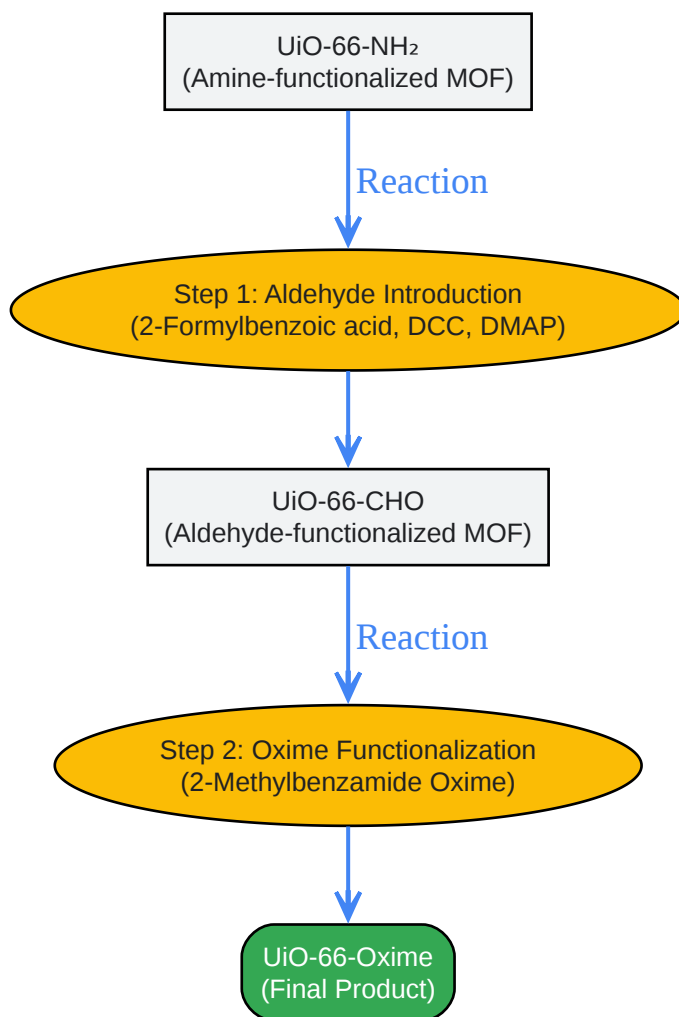
Characterization:

- Powder X-ray Diffraction (PXRD): To confirm the retention of the MOF's crystalline structure after modification.
- ¹H NMR Spectroscopy (digested sample): To confirm the covalent attachment of the 2-methylbenzamide oxime moiety.
- FTIR Spectroscopy: To monitor the changes in vibrational bands corresponding to the amine, aldehyde, and newly formed oxime groups.
- N₂ Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and pore volume of the functionalized MOF.
- Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified MOF.

Data Presentation

Material	BET Surface Area (m ² /g)	Pore Volume (cm ³ /g)
UiO-66-NH ₂ (pristine)	1250	0.55
UiO-66-CHO (aldehyde-functionalized)	1050	0.48
UiO-66-Oxime (final product)	980	0.42

Visualization



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Caption: Workflow for the post-synthetic modification of an amine-functionalized MOF.

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